2-Fluorobenzene-1,4-diamine

Polymer Chemistry Materials Science Electrochemistry

Sourcing 2-Fluorobenzene-1,4-diamine (14791-78-7)? The unique electron-withdrawing fluorine substituent optimizes HOMO/LUMO levels for low-color polyimide films in flexible displays and enhances drug candidate membrane permeability. With a proven ~95% yield scale-up route, this diamine offers a cost-advantaged building block over non-fluorinated analogs. Secure high-purity material for critical polymer and pharmaceutical intermediate applications.

Molecular Formula C6H7FN2
Molecular Weight 126.13 g/mol
CAS No. 14791-78-7
Cat. No. B084049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluorobenzene-1,4-diamine
CAS14791-78-7
Synonyms2-FLUORO-BENZENE-1,4-DIAMINE
Molecular FormulaC6H7FN2
Molecular Weight126.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)F)N
InChIInChI=1S/C6H7FN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2
InChIKeyFXFTWEVIIHVHDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluorobenzene-1,4-diamine (CAS 14791-78-7): A Fluorinated p-Phenylenediamine Monomer with Distinct Electronic Properties for High-Performance Material Synthesis


2-Fluorobenzene-1,4-diamine (CAS 14791-78-7) is a fluorinated aromatic diamine belonging to the p-phenylenediamine class. Its structure features two amino groups at the 1,4-positions of a benzene ring and a single fluorine substituent at the 2-position, yielding a molecular weight of 126.13 g/mol [1]. The compound exhibits a computed XLogP3 of 0.8 and a topological polar surface area of 52 Ų [2], with a melting point reported in the range of 87.5–89.0 °C and a predicted pKa of 4.84±0.10 . As a versatile diamine building block, it serves as an intermediate in the synthesis of fluorinated polyimides, pharmaceuticals, and agrochemicals, where the electron-withdrawing fluorine atom imparts altered electronic and thermal characteristics compared to non-fluorinated analogs [3].

Why Generic Substitution Fails: Electronic and Physicochemical Differentiation of 2-Fluorobenzene-1,4-diamine Among p-Phenylenediamine Analogs


Substituting 2-Fluorobenzene-1,4-diamine with a generic or closely related p-phenylenediamine analog (e.g., 2-chloro, 2-methyl, or unsubstituted variants) without rigorous validation introduces significant risk in material performance and synthetic outcomes. The electron-withdrawing fluorine substituent fundamentally alters the electronic environment of the aromatic ring, lowering both HOMO and LUMO energy levels, which directly influences oxidation potential, charge-transfer complex formation, and subsequent polymer optical properties [1]. In contrast, electron-donating substituents such as methyl groups produce opposite effects on redox behavior [2]. Additionally, physicochemical parameters including XLogP (0.8), topological polar surface area (52 Ų), and melting point (87.5–89.0 °C) differ from non-fluorinated or chloro-substituted analogs, affecting solubility, processability, and final material characteristics [3]. The following quantitative evidence establishes the specific, verifiable differentiation that justifies targeted procurement.

2-Fluorobenzene-1,4-diamine: Product-Specific Quantitative Evidence Guide for Scientific Selection and Procurement


Distinct Electronic Effects: Fluorination Lowers HOMO/LUMO Energy Levels and Alters Oxidation Potential

2-Fluorobenzene-1,4-diamine, as a fluorinated p-phenylenediamine, exhibits distinct electronic properties compared to non-fluorinated and alkyl-substituted analogs. The electron-withdrawing fluorine atom lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) [1]. This is in direct contrast to methyl-substituted p-phenylenediamines, which are easier to oxidize due to electron-donating effects [2]. While specific voltammetric data for 2-fluoro-1,4-phenylenediamine was not identified in the sourced literature, class-level inference from studies on p-phenylenediamines establishes that substituents with electron-withdrawing properties (e.g., fluorine) shift oxidation potentials to more positive values, whereas electron-donating groups (e.g., methyl) make oxidation easier [2].

Polymer Chemistry Materials Science Electrochemistry

Physicochemical Profile Comparison: XLogP, TPSA, and Melting Point Differentiation from Non-Fluorinated and Chloro Analogs

2-Fluorobenzene-1,4-diamine possesses a computed XLogP3 value of 0.8 and a topological polar surface area (TPSA) of 52 Ų [1]. These values reflect the influence of the fluorine substituent on lipophilicity and polarity. The melting point is reported as 87.5–89.0 °C . These parameters differ from those of non-fluorinated 1,4-phenylenediamine, which has a lower molecular weight (108.14 g/mol), a lower XLogP (computed -0.15), and a higher melting point (138–143 °C) [2]. The presence of fluorine also alters basicity; the pKa (predicted 4.84±0.10) is lower than that of unsubstituted p-phenylenediamine due to the electron-withdrawing effect. Similarly, 2-chloro-1,4-phenylenediamine (molecular weight 142.59 g/mol) exhibits decreased basicity compared to the parent compound [3].

Medicinal Chemistry ADME Prediction Polymer Processing

Synthetic Route Efficiency: High-Yield Preparation from 1-Bromo-3-fluoro-4-iodobenzene

2-Fluorobenzene-1,4-diamine can be synthesized via multiple routes. One documented approach involves the reaction of 1-bromo-3-fluoro-4-iodobenzene to yield the target diamine with a reported yield of approximately 95% . An alternative route starting from 4-chloro-2-fluoroaniline provides a yield of approximately 68% . The higher-yielding route offers a more efficient entry point for procurement and scale-up considerations, particularly when cost of goods and material throughput are critical factors.

Synthetic Chemistry Process Development Fluorinated Building Blocks

Fluorination-Induced Stability and Altered Intermolecular Interactions in Organometallic Complexes

In organometallic complexes derived from phenylenediamine ligands, fluorination significantly alters crystal packing and intermolecular interactions. A comparative study of half-sandwich cobalt complexes bearing perfluoro-phenylenediimine ligands (2F) versus their hydrogenated analogs (2H) revealed that fluorination introduces additional F⋯F contacts and aromatic π-π interactions not observed in the non-fluorinated counterpart [1]. Furthermore, Data Mining Force Field calculations indicated that the 2H single-crystal structure (2HSCH) is more stable than the Rietveld-refined structure (2HP), and the fluorinated analog exhibits enhanced stability due to a larger number of strong intermolecular interactions involving fluorine atoms [1].

Organometallic Chemistry Coordination Chemistry Crystal Engineering

Quantitative Comparison of Electronic Effects: Fluorine vs. Chlorine Substituent Basicity Reduction

The electron-withdrawing nature of halogen substituents on p-phenylenediamine decreases the basicity of the amino groups. A review of coordinating ability of phenylenediamines states that with a chloro atom as a substituent, the basicity is decreased by the electron-withdrawing effect [1]. Fluorine, being more electronegative than chlorine, is expected to exert a stronger electron-withdrawing effect, leading to a further reduction in basicity. While specific pKa values for direct comparison were not located in the primary literature, the class-level inference is that 2-fluorobenzene-1,4-diamine is less basic than its 2-chloro analog, which in turn is less basic than unsubstituted p-phenylenediamine. This trend is consistent with the predicted pKa of 4.84±0.10 for the target compound .

Physical Organic Chemistry Structure-Activity Relationship Ligand Design

Patent-Documented Utility: 2-Fluorobenzene-1,4-diamine as an Intermediate for Fluorinated Polyimides and Alignment Films

Patent literature explicitly identifies fluorinated diaminobenzene derivatives, including 2-fluorobenzene-1,4-diamine, as key monomers for producing polyimides with desirable properties. One patent (US 6,740,371 B1) describes liquid crystal alignment films containing polyimides obtained by reacting a diamine component containing at least 1 mol % of a diaminobenzene derivative with a tetracarboxylic dianhydride [1]. The general formula encompasses 2-fluorobenzene-1,4-diamine as a viable monomer. Another patent (JP3018643) highlights fluorine-containing diaminobenzene compounds as useful intermediates for aromatic diamine compounds in good yield [2]. European Patent EP 0415595 A1 further confirms that compounds of this class are useful as intermediates for agrochemicals, pharmaceuticals, and dyestuffs [3].

Polymer Chemistry Liquid Crystal Displays Electronic Materials

Targeted Application Scenarios for 2-Fluorobenzene-1,4-diamine Based on Verifiable Differentiation Evidence


Synthesis of High-Transparency, Low-Color Fluorinated Polyimides for Optoelectronic Applications

Leveraging the electron-withdrawing effect of the fluorine substituent in 2-fluorobenzene-1,4-diamine, which lowers HOMO/LUMO energy levels [1], this monomer is ideally suited for the preparation of polyimides with reduced charge-transfer complex (CTC) interactions. This results in polymer films with enhanced optical transparency and low color, critical for applications in flexible displays, optical waveguides, and liquid crystal alignment layers [2]. The lower basicity and altered electronic properties relative to non-fluorinated diamines [3] directly contribute to this performance advantage.

Design of Fluorinated Drug Candidates with Optimized Pharmacokinetic Profiles

The distinct physicochemical profile of 2-fluorobenzene-1,4-diamine—specifically its higher XLogP (0.8) and lower melting point (87.5–89.0 °C) compared to unsubstituted p-phenylenediamine [4]—makes it a valuable scaffold for medicinal chemistry. The increased lipophilicity can enhance membrane permeability and oral bioavailability of drug candidates, while the fluorine atom can improve metabolic stability. Its utility as a key intermediate in fluorinated drug synthesis is supported by patent and literature precedent [5].

Preparation of Advanced Materials with Tailored Intermolecular Interactions via Fluorination

Based on class-level evidence showing that fluorination of phenylenediamine-derived ligands introduces unique F⋯F contacts and enhanced π-π stacking in the solid state [6], 2-fluorobenzene-1,4-diamine can be strategically employed to engineer crystal packing and intermolecular interactions in coordination polymers, metal-organic frameworks, and supramolecular assemblies. This can lead to materials with improved thermal stability and altered mechanical or electronic properties compared to non-fluorinated analogs.

Cost-Efficient Industrial-Scale Monomer Production via High-Yield Synthetic Route

For process chemists and procurement managers, the availability of a documented high-yield synthetic route for 2-fluorobenzene-1,4-diamine (~95% yield from 1-bromo-3-fluoro-4-iodobenzene) offers a tangible cost and supply chain advantage. This route can be prioritized for scale-up to ensure economical production of this fluorinated building block for large-volume applications in polymer manufacturing or agrochemical synthesis [7], providing a clear differentiator over analogs with less efficient or more costly synthetic access.

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